[(Z)-4-(1,3-Dioxoisoindol-2-yl)but-2-enyl] acetate
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Overview
Description
[(Z)-4-(1,3-Dioxoisoindol-2-yl)but-2-enyl] acetate is a chemical compound with the molecular formula C12H11NO4 It is a derivative of isoindoline and features a dioxoisoindolyl group attached to a butenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-4-(1,3-Dioxoisoindol-2-yl)but-2-enyl] acetate typically involves the reaction of phthalic anhydride with an appropriate amine to form the isoindoline core. This intermediate is then subjected to further reactions to introduce the butenyl acetate group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, yield, and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
[(Z)-4-(1,3-Dioxoisoindol-2-yl)but-2-enyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dioxoisoindolyl group to a more reduced form.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or ethanol, under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindoline oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
[(Z)-4-(1,3-Dioxoisoindol-2-yl)but-2-enyl] acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [(Z)-4-(1,3-Dioxoisoindol-2-yl)but-2-enyl] acetate involves its interaction with specific molecular targets and pathways. The dioxoisoindolyl group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Dioxoisoindolin-2-yl)acetamide: Similar structure but with an acetamide group instead of a butenyl acetate group.
N-(1,3-Dioxoisoindolin-2-yl)thiophene-2-carboxamide: Contains a thiophene carboxamide group.
N-(1,3-Dioxohexahydro-1H-isoindol-2-yl)acetamide: A hexahydro derivative with an acetamide group.
Uniqueness
[(Z)-4-(1,3-Dioxoisoindol-2-yl)but-2-enyl] acetate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(Z)-4-(1,3-dioxoisoindol-2-yl)but-2-enyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-10(16)19-9-5-4-8-15-13(17)11-6-2-3-7-12(11)14(15)18/h2-7H,8-9H2,1H3/b5-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCOCWGBTWYUMM-PLNGDYQASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC=CCN1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC/C=C\CN1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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